1-Nitroperylene

CAS No.: 35337-20-3

Cat. No.: VC3769923

Molecular Formula: C20H11NO2

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35337-20-3 |

|---|---|

| Molecular Formula | C20H11NO2 |

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | 1-nitroperylene |

| Standard InChI | InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H |

| Standard InChI Key | SVHPZPRMIMYOEG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2 |

| Canonical SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2 |

Introduction

Chemical Structure and Properties

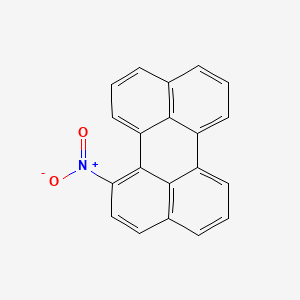

1-Nitroperylene features a planar perylene core (C₂₀H₁₂) with a nitro group substituted at position 1. This structural arrangement creates a compound with the molecular formula C₂₀H₁₁NO₂ and a molecular weight of 297.3 g/mol. The presence of the nitro group introduces electron-withdrawing characteristics that significantly alter the electronic distribution across the molecule compared to unsubstituted perylene.

The compound's structure can be represented by several chemical identifiers. Its IUPAC name is 1-nitroperylene, and it is associated with CAS numbers 35337-20-3 and 80182-36-1. For computational and database purposes, 1-nitroperylene can be identified by its InChI key SVHPZPRMIMYOEG-UHFFFAOYSA-N and canonical SMILES notation C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N+[O-])C3=CC=C2.

Chemical Reactions

1-Nitroperylene undergoes a diverse range of chemical transformations that reflect both the reactivity of the nitro group and the underlying perylene core. Understanding these reactions provides insight into the compound's chemical behavior and potential applications.

Reduction Reactions

The nitro group of 1-nitroperylene can be reduced to yield 1-aminoperylene, a transformation that significantly alters the electronic properties of the molecule. This reduction can be accomplished using various reducing agents, including hydrogen gas with an appropriate catalyst, or chemical reducing agents such as sodium borohydride or zinc in acidic conditions. The resulting amino derivative exhibits different spectroscopic properties and can serve as a precursor for further functionalization through diazotization and coupling reactions.

Oxidation Reactions

Oxidation of 1-nitroperylene can lead to the formation of 1-nitroperylenequinone, which finds applications in dye and pigment technologies. This transformation typically requires strong oxidizing agents such as potassium permanganate under controlled conditions. The resulting quinone derivative exhibits distinctive redox properties and spectroscopic characteristics that differ markedly from the parent compound.

Substitution of the Nitro Group

Interestingly, the nitro group in certain 1-nitroperylene derivatives can be substituted with other functional groups. For example, research has demonstrated that the nitro group in N,N′-dicyclohexyl-1-nitroperylene-3,4,9,10-tetracarboxylic acid bisimide (compound 5) can be replaced with sulfur-containing groups . Specifically:

-

Reaction with powdered sulfur in N-methylpyrrolidone (NMP) at 130°C under an argon atmosphere produces a thionated derivative (compound 1) .

-

Treatment with n-propyl mercaptan in the presence of K₂CO₃ in NMP at room temperature yields a propylthio-substituted derivative (compound 2) .

-

The sulfide group can be further oxidized to a sulfoxide using tert-butyl hydroperoxide (TBHP) in dichloromethane, forming compound 3 .

These transformations demonstrate the versatility of 1-nitroperylene as a synthetic building block and highlight how the nitro group can serve as a leaving group under appropriate conditions.

Biological Activity and Toxicological Profile

1-Nitroperylene displays significant biological activity that warrants careful investigation, particularly in the context of environmental toxicology and potential health impacts. The compound's interactions with biological systems reveal several mechanisms of action that contribute to its toxicological profile.

Reactive Oxygen Species Generation

One of the primary mechanisms by which 1-nitroperylene exerts biological effects is through the induction of reactive oxygen species (ROS) in cellular systems. Studies have demonstrated that exposure to 1-nitroperylene results in a concentration-dependent increase in intracellular ROS, particularly in macrophage cell lines such as RAW264.7. This oxidative stress response appears to be linked to mitochondrial dysfunction and may trigger subsequent cellular damage.

Research indicates that treatment with 10 μM of 1-nitroperylene for 24 hours can significantly elevate ROS levels (p < 0.05), suggesting a relatively potent capacity to disrupt cellular redox homeostasis. This property has important implications for understanding the compound's potential toxicity in biological systems.

Apoptosis Induction

1-Nitroperylene has been shown to trigger apoptotic cell death through multiple pathways. A notable mechanism involves the nuclear translocation of apoptosis-inducing factor (AIF), which plays a critical role in caspase-independent apoptosis. Experimental evidence indicates that in RAW264.7 cells treated with increasing concentrations of 1-nitroperylene, AIF levels in the nucleus become significantly elevated.

This apoptotic response correlates with increased expression of pro-apoptotic proteins such as Bad and Bax, alongside an increased Bax/Bcl-2 ratio that occurs in a concentration-dependent manner. The table below summarizes key biological effects observed in experimental studies of 1-nitroperylene:

| Biological Effect | Concentration (μM) | Significance (p-value) | Cell Type |

|---|---|---|---|

| Cell Viability Reduction | 3 - 50 | < 0.05 | RAW264.7 Macrophages |

| ROS Generation | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| AIF Nuclear Translocation | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| Pro-apoptotic Protein Increase | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| Antioxidative Enzyme Activity Depletion | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

Research Applications

Despite its potential toxicological concerns, 1-nitroperylene has found applications in various scientific and technical domains. Its unique structural and electronic properties make it valuable for specialized applications.

Analytical Chemistry

In analytical chemistry, 1-nitroperylene serves as an important reference compound for environmental monitoring of nitrated PAHs. Its distinctive spectroscopic signature allows for the development of sensitive detection methods for this class of environmental contaminants. The compound can be used as a standard for calibration in chromatographic and spectroscopic analyses aimed at identifying nitro-PAHs in environmental samples.

Materials Science

The electronic properties of 1-nitroperylene, particularly its electron-deficient character, make it useful in certain materials science applications. While specific applications may be limited compared to unsubstituted perylene due to toxicity concerns, the compound and its derivatives have been investigated for potential use in organic electronic devices and as components in specialized dyes and pigments.

Derivatives of 1-nitroperylene, such as the sulfur-containing compounds described in the literature, may offer interesting electronic and photophysical properties that could be exploited in sensors or other functional materials .

Biological Research

In biological research, 1-nitroperylene serves as a model compound for studying the effects of nitrated PAHs on cellular systems. Its well-characterized ability to induce oxidative stress and apoptosis makes it valuable for investigating cellular responses to environmental toxicants. Researchers use 1-nitroperylene to explore mechanisms of PAH toxicity and to develop potential interventions against PAH-induced cellular damage.

Comparison with Similar Compounds

To better understand the specific properties and behaviors of 1-nitroperylene, it is instructive to compare it with structurally related compounds, particularly other nitrated PAHs.

Comparison with Other Nitro-PAHs

Several nitro-PAHs share structural similarities with 1-nitroperylene but exhibit distinct properties based on their core structure and the position of the nitro group. Common examples include 1-nitropyrene, 2-nitrofluorene, and 6-nitrochrysene. These compounds differ in their core PAH structure but share the common feature of nitro group substitution.

The table below compares key properties of 1-nitroperylene with those of other common nitro-PAHs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Notable Properties |

|---|---|---|---|---|

| 1-Nitroperylene | C₂₀H₁₁NO₂ | 297.3 | Perylene | Fluorescence properties, ROS generation |

| 1-Nitropyrene | C₁₆H₉NO₂ | 247.3 | Pyrene | Common diesel exhaust component, mutagenic |

| 2-Nitrofluorene | C₁₃H₉NO₂ | 211.2 | Fluorene | Used in mutagenicity testing |

| 6-Nitrochrysene | C₁₈H₁₁NO₂ | 273.3 | Chrysene | Potent bacterial mutagen |

The position of the nitro group significantly influences the electronic properties and biological activities of these compounds. For instance, the extended aromatic system of perylene in 1-nitroperylene contributes to its distinct spectroscopic properties compared to smaller PAHs like 1-nitropyrene or 2-nitrofluorene.

Structure-Activity Relationships

Studies of structure-activity relationships among nitro-PAHs reveal important patterns that help predict their biological behavior. Generally, several factors influence the toxicity and mutagenicity of nitro-PAHs:

-

The size and topology of the aromatic system

-

The position of the nitro group relative to bay or fjord regions of the PAH

-

The presence of additional substituents

-

The metabolic activation pathways available

1-Nitroperylene, with its nitro group positioned at the 1-position of the perylene system, exhibits a specific profile of reactivity and biological activity that reflects these structural features. The extended π-system of perylene provides a larger platform for interactions with biological macromolecules compared to smaller PAHs, potentially influencing its toxicological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume